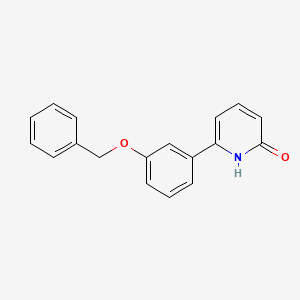
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMPH-2-HP) is a compound belonging to the class of organic compounds known as pyridines. It is a colorless solid with a melting point of 130-132 °C, and is soluble in water and ethanol. 3-DMPH-2-HP is widely used in scientific research due to its various applications, and its ability to act as a catalyst in certain chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research due to its various applications. It is used as a reagent in the synthesis of a variety of compounds, such as pyridinium salts, pyridinium derivatives, and other heterocyclic compounds. 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-infective agents.
Wirkmechanismus
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. It is also thought to act as a Lewis acid, forming complexes with the substrate and thus increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and anti-microbial properties. In addition, it has been shown to possess antioxidant activity, and may be useful in the treatment of certain diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and readily available. In addition, it is non-toxic and does not require any special handling or storage. However, the compound is not very stable, and is prone to decomposition when exposed to light or air. Furthermore, it has a low solubility in water, so it is not suitable for use in aqueous solutions.
Zukünftige Richtungen
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to determine its potential applications in the synthesis of other compounds, such as polymers and pharmaceuticals. Furthermore, research is needed to determine the optimal conditions for its use in laboratory experiments, and to develop more efficient and cost-effective methods for its synthesis. Finally, further studies are needed to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-microbial agent.
Synthesemethoden
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-hydroxypyridine with dimethylsulfamoyl chloride in the presence of a base, such as sodium carbonate, to form a dimethylsulfamoyl-substituted intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypyridine in aqueous acetic acid to form 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-14-13(12)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVTZZQMSVENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














